Tetracloro paladato(II) de sodio

Descripción general

Descripción

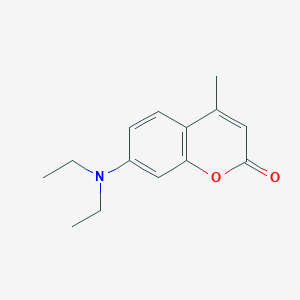

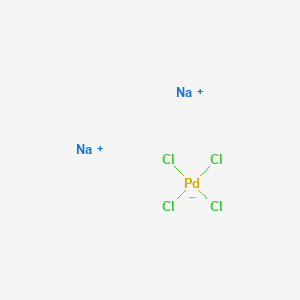

Sodium tetrachloropalladate(II), also known as sodium tetrachloropalladite, is a chemical compound with the molecular formula Na2PdCl4. It is an inorganic salt composed of palladium, chlorine, and sodium ions. Sodium tetrachloropalladate(II) is a white crystalline solid that is soluble in water and is often used in various industrial processes. It is also used in research and laboratory experiments as a reagent or catalyst.

Aplicaciones Científicas De Investigación

Síntesis de nanoesferas de paladio

El tetracloro paladato(II) de sodio se ha utilizado en la preparación de nanoesferas de paladio . Estas nanoesferas tienen aplicaciones potenciales en varios campos como la catálisis, la electrónica y la medicina debido a sus propiedades únicas.

Creación de nanoesferas huecas

Además de las nanoesferas sólidas, el this compound también se puede utilizar para crear nanoesferas huecas . Estas estructuras huecas se pueden utilizar para sistemas de administración de fármacos, donde el interior hueco se puede llenar con un agente terapéutico.

Producción de nanopartículas de aleación

El this compound se puede utilizar para preparar nanopartículas de aleación de Au x PdY huecas . Estas nanopartículas de aleación pueden tener diversas aplicaciones en catálisis y ciencia de materiales.

Recubrimiento electrolítico sobre acero dulce

El this compound se puede utilizar en el recubrimiento electrolítico sobre acero dulce . Esto puede mejorar la resistencia a la corrosión del acero, extendiendo su vida útil y ampliando su gama de aplicaciones.

Modificación de electrodos a base de carbono

El this compound se puede utilizar para modificar electrodos a base de carbono para una mejor sensibilidad . Esto puede ser particularmente útil en el desarrollo de sensores y biosensores.

Catalizadores para la oxidación

El this compound es un precursor metálico utilizado para sintetizar nanocristales de paladio y catalizadores para la oxidación . Estos catalizadores se pueden utilizar en diversas reacciones químicas, especialmente aquellas que implican la oxidación de compuestos orgánicos.

Mecanismo De Acción

. . The primary targets of this compound are therefore the reactants in these catalytic processes.

Mode of Action

The compound interacts with its targets by participating in chemical reactions to form palladium catalysts . It can further react with phosphines to give phosphine complexes of palladium . An alternative method of preparing such phosphine complexes involves breaking up the coordination polymer of palladium(II) chloride into reactive, monomeric acetonitrile or benzonitrile complexes, followed by reaction with phosphines .

Biochemical Pathways

The palladium catalysts it helps to form can be involved in various chemical reactions, including those in the pharmaceutical industry and organic synthesis .

Result of Action

The primary result of sodium tetrachloropalladate(II)'s action is the formation of palladium catalysts, which can then participate in various chemical reactions . For example, it has been used to prepare palladium nanospheres, hollow nanospheres, and hollow

AuxPdYAu_xPdYAuxPdY

alloy nanoparticles .Action Environment

The action, efficacy, and stability of sodium tetrachloropalladate(II) can be influenced by various environmental factors. For instance, it is soluble in water, which can affect its reactivity . Additionally, its stability and reactivity can be influenced by factors such as temperature, pH, and the presence of other chemicals in the reaction environment.

Safety and Hazards

Sodium tetrachloropalladate(II) is considered hazardous. It may be corrosive to metals, harmful if swallowed, and causes serious eye damage . It is recommended to avoid dust formation, ingestion, and inhalation, and to wear personal protective equipment/face protection .

Relevant Papers There are several papers published on the topic of Sodium tetrachloropalladate(II). Some of the popular works include “Sonochemical preparation of bimetallic nanoparticles of gold/palladium in aqueous solution”, “Sulfonated N‐Heterocyclic Carbenes for Pd‐Catalyzed Sonogashira and Suzuki–Miyaura Coupling in Aqueous Solvents” and more . For a more comprehensive list of papers, you can refer to this source.

Análisis Bioquímico

Biochemical Properties

Sodium tetrachloropalladate(II) may react with phosphines to give phosphine complexes of palladium This suggests that Sodium tetrachloropalladate(II) could potentially interact with enzymes, proteins, and other biomolecules that contain phosphine groups

Cellular Effects

It is known that palladium compounds can cause general and oxidative stress in bacterial cells . This suggests that Sodium tetrachloropalladate(II) could potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is known that the compound can react with phosphines to form phosphine complexes of palladium , which suggests that it could potentially exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Propiedades

IUPAC Name |

disodium;tetrachloropalladium(2-) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4ClH.2Na.Pd/h4*1H;;;/q;;;;2*+1;+2/p-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIXLZKBNIAXVBE-UHFFFAOYSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Na+].[Na+].Cl[Pd-2](Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl4Na2Pd | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

13820-53-6 | |

| Record name | Palladate(2-), tetrachloro-, sodium (1:2), (SP-4-1)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Disodium tetrachloropalladate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.079 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q & A

Q1: What is the molecular formula and weight of sodium tetrachloropalladate(II)?

A1: The molecular formula is Na2[PdCl4], and the molecular weight is 302.29 g/mol [].

Q2: What are the key spectroscopic characteristics of sodium tetrachloropalladate(II)?

A2: Infrared (IR) spectroscopy is commonly used to characterize palladium complexes, including those derived from sodium tetrachloropalladate(II). The Pd-Cl stretching vibrations are typically observed in the region below 400 cm-1 []. 1H, 13C, and 31P NMR spectroscopy are also frequently employed to analyze the structure of palladium complexes synthesized from sodium tetrachloropalladate(II), particularly those involving organic ligands [, , , ].

Q3: How does sodium tetrachloropalladate(II) interact with biomolecules like glucagon fibrils?

A3: Sodium tetrachloropalladate(II) can interact with glucagon fibrils, leading to the formation of palladium nanoparticle chains along the fibrils. The size of the palladium nanoparticles can be controlled by adjusting the concentration of sodium tetrachloropalladate(II), offering a biotemplated fabrication method for nanoparticle ensembles [].

Q4: Can carbon nanospheres be used as a support for palladium nanoparticles derived from sodium tetrachloropalladate(II) in catalytic applications?

A4: Yes, sodium tetrachloropalladate(II) can be used to immobilize palladium nanoparticles on carbon nanospheres. This method avoids the use of excess reducing agents and capping reagents, resulting in clean catalyst surfaces. The size of the palladium nanoparticles can be controlled by the choice of palladium precursor and additives, influencing their catalytic activity for nitroaromatic hydrogenation [].

Q5: What is the role of sodium tetrachloropalladate(II) in the methoxycarbonylation of iodobenzene?

A5: Palladium(II) complexes synthesized from sodium tetrachloropalladate(II) and N-arylalkyl derivatives of iminodiacetic acid act as catalysts in the methoxycarbonylation of iodobenzene, demonstrating their potential in organic synthesis [].

Q6: How does sodium tetrachloropalladate(II) promote the cyclization of 1-arylazonaphthalenes?

A6: Sodium tetrachloropalladate(II), used either stoichiometrically or catalytically, facilitates the cyclization of tetra-alkylated 1-arylazonaphthalenes to the corresponding 2-arylbenzo[g]indazoles, highlighting its use in constructing complex molecular structures [].

Q7: Is sodium tetrachloropalladate(II) involved in reactions other than C-C bond formations?

A7: Sodium tetrachloropalladate(II) has been found to catalyze the ethanolysis of diketene. The reaction mechanism involves the formation of a palladium complex with ethyl acetoacetate, a product of the diketene ethanolysis [, ].

Q8: Have computational methods been used to study sodium tetrachloropalladate(II) and its complexes?

A8: Yes, density functional theory (DFT) calculations have been employed to model the molecular geometry and vibrational frequencies of palladium(II) complexes derived from sodium tetrachloropalladate(II) and various ligands, such as N-benzyliminodiacetic acid derivatives []. This approach allows for a deeper understanding of the structural and electronic properties of these complexes.

Q9: Does sodium tetrachloropalladate(II) pose any health risks?

A9: Sodium tetrachloropalladate(II) has been identified as a potential allergen, particularly in dental applications [, , ]. Contact sensitization has been observed in dental technician students exposed to the compound, potentially due to its presence in dental materials.

Q10: What are the potential neurological effects of exposure to sodium tetrachloropalladate(II)?

A10: A case study reported a potential allergic reaction to a nickel-containing endovascular coil, with positive patch test results for both nickel and sodium tetrachloropalladate(II) []. While the coils themselves did not contain palladium, the temporal correlation with the patient’s symptoms and positive patch test raises concerns about potential hypersensitivity reactions.

Q11: How does palladium stress affect bacterial cells?

A11: Exposure of Escherichia coli to sodium tetrachloropalladate(II) induces significant changes in the transcriptome, affecting various cellular processes. These include disruptions in iron, zinc, and copper homeostasis, as well as alterations in the expression of inorganic ion transporters and genes involved in carbohydrate, amino acid, and nucleotide transport and metabolism [].

Q12: Can sodium tetrachloropalladate(II) be used to synthesize bimetallic nanoparticles?

A12: Yes, a sonochemical method utilizes sodium tetrachloropalladate(II) alongside a gold precursor to synthesize gold/palladium bimetallic nanoparticles. The process involves sonochemical reduction in the presence of sodium dodecyl sulfate, which acts as a stabilizing agent and enhances the reduction rate [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

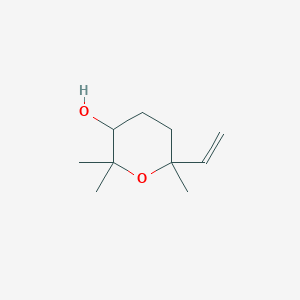

![6-Chloro-1H-benzo[d]imidazol-4-amine](/img/structure/B84051.png)

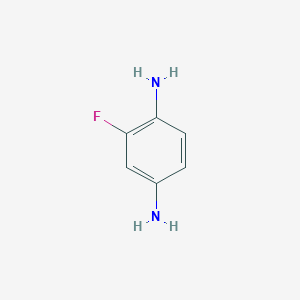

![N-[(4,6-dichloro-1,3,5-triazin-2-yl)methyl]-6-(naphthalen-2-yldiazenyl)naphthalen-2-amine](/img/structure/B84053.png)

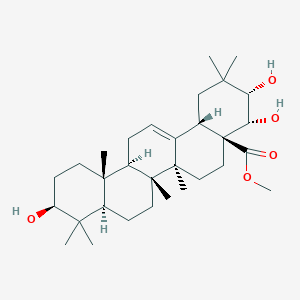

![(2R,3R)-N-[4-(diaminomethylideneamino)butyl]-5-[(E)-3-[4-(diaminomethylideneamino)butylamino]-3-oxoprop-1-enyl]-2-(4-hydroxyphenyl)-7-methoxy-2,3-dihydro-1-benzofuran-3-carboxamide](/img/structure/B84059.png)